1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Description
1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline backbone substituted with a methyl group at position 1, a ketone group at position 2, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₁H₈N₂O₃ (molecular weight: 216.19 g/mol).
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-2-oxoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-5-9(12)13/h2-5H,1H3,(H,14,15) |
InChI Key |
WRSUDNQQFKGDOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O |
Origin of Product |
United States |
Preparation Methods
Halogenation of 6-Methylquinoxaline
The first step involves halogenating 6-methylquinoxaline to form 6-halomethylquinoxaline. N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is used with benzoyl peroxide (BP) as a radical initiator in acetonitrile or chlorobenzene. For example:
-
Reactants : 6-methylquinoxaline (1.25 g, 8.68 mmol), NBS (2.32 g, 13.0 mmol), BP (0.15 g, 0.62 mmol)
-
Solvent : Chlorobenzene (31 g)
The reaction proceeds via radical-mediated halogenation, achieving 95% conversion with 97% selectivity for 6-bromomethylquinoxaline. Excess halide reagent ensures complete substitution.
Catalytic Oxidation to Carboxylic Acid
The halogenated intermediate is oxidized using 5% Pd/C under aerobic conditions in an alkaline aqueous suspension:
-
Catalyst : 5% Pd/C (0.2 g)
-
Base : Aqueous NaOH (pH >10)
This step converts 6-bromomethylquinoxaline to the carboxylate salt, which is acidified to yield the free carboxylic acid. The oxidation achieves ~80% yield , though catalyst agglutination due to organic residues can reduce efficiency.
High-Temperature Synthesis (HTS) via Condensation
Reaction of 3,4-Diaminobenzoic Acid with Benzil Derivatives
A microwave-assisted method condenses 3,4-diaminobenzoic acid with 4,4′-dimethoxybenzil in aqueous acetic acid:
-
Reactants : Equimolar 3,4-diaminobenzoic acid and benzil derivative
-
Solvent : 5% HOAc in water
The reaction exploits the inherent acidity of the carboxylic acid group to catalyze quinoxaline formation, bypassing additional catalysts. At 230°C, the target compound is obtained in 75% yield , though decarboxylation side reactions produce a byproduct (21% yield).
Optimization of Reaction Parameters
Lowering the temperature to 150°C reduces decarboxylation but also decreases quinoxaline yield to 64% . Extended reaction times (>10 minutes) exacerbate byproduct formation, necessitating precise control.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Radical Pathways in Halogenation
Halogenation proceeds via a radical chain mechanism initiated by benzoyl peroxide. NCS/NBS generates halogen radicals, abstracting hydrogen from the methyl group to form a benzylic radical, which reacts with additional halide.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has demonstrated that 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (Panc-1). For instance, compounds derived from this structure have been tested for their cytotoxic effects, revealing significant activity compared to standard chemotherapeutic agents like doxorubicin .
Mechanisms of Action
The compound's mechanisms can involve the induction of apoptosis and cell cycle arrest. Studies have indicated that it may activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins, which are crucial for programmed cell death . Additionally, it has been shown to inhibit angiogenesis, a vital process for tumor growth and metastasis.
Chemical Research
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that utilize various reagents to form the quinoxaline core. The compound's ability to undergo further functionalization makes it a valuable intermediate in organic synthesis .
Reactivity and Derivatives
This compound can participate in diverse chemical reactions such as esterification and decarboxylation, allowing for the creation of derivatives with enhanced biological activities or altered physicochemical properties. The ability to modify its structure opens avenues for developing new drugs with specific therapeutic targets.
Antimicrobial Properties
Beyond its anticancer effects, this compound has been explored for its antimicrobial activities. Compounds within the quinoxaline family often show efficacy against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique molecular structure that includes a methyl group, a carbonyl group, and a carboxylic acid group. This compound has garnered attention in pharmacological research due to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 204.18 g/mol
- Structural Features :
- Methyl group at position 1
- Carbonyl group at position 2
- Carboxylic acid group at position 6
The specific arrangement of these functional groups contributes to the compound's distinct chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Enzyme Inhibition and Antagonistic Properties
- The compound has been studied for its potential as an enzyme inhibitor and receptor antagonist, which makes it valuable in pharmacological applications. Its interactions with various biological macromolecules are crucial for understanding its mechanism of action.
2. Antiproliferative Activity
- In vitro studies have shown that derivatives of quinoxaline compounds, including this specific compound, exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) under hypoxic conditions .
3. Antimicrobial Activity
- Research suggests that quinoxaline derivatives can possess antimicrobial properties. Specifically, they have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of various quinoxaline derivatives highlighted that this compound significantly inhibited the growth of MCF-7 cells. The mechanism involved downregulation of critical survival pathways and induction of apoptosis at submicromolar concentrations.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated a high selectivity index, showcasing its potential as an effective antimicrobial agent without significant toxicity to non-target cells .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid | CHNO | Lacks the methyl group at position one |
| 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | CHNO | Methyl group at position three |
| 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | CHNO | Ethyl substitution at position one |
This comparative analysis illustrates how the unique substitution pattern of this compound enhances its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization reactions using precursors like substituted tetrahydroquinoline derivatives. For example, AlCl₃-catalyzed intramolecular cyclization at elevated temperatures (e.g., 378 K) in solvents like 1,2-dichlorobenzene is effective . Optimization includes controlling stoichiometry (e.g., 10:1 AlCl₃-to-substrate ratio), reaction time (5–10 hours), and purification via recrystallization (ethanol or hexane mixtures). Monitoring by TLC and adjusting pH during workup (e.g., sodium bicarbonate for neutralization) improves yield and purity .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is essential:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., δ 1.15 ppm for methyl groups) and aromatic proton splitting patterns .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for lactam NCO) .
- X-ray Diffraction : Resolve ambiguities in substituent positions (e.g., C–H⋯π interactions or hydrogen-bonding networks) .
- Elemental Analysis : Validate empirical formulas (e.g., C 68.57%, H 6.12%, N 5.71%) .
Q. What are the standard protocols for evaluating the compound’s solubility and stability?
- Answer : Use polarity-based solubility tests (e.g., DMSO for stock solutions) and monitor degradation via HPLC/UV-Vis under varying conditions (pH, temperature). Stability studies should include accelerated aging (40°C/75% RH) and light exposure per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Answer : Discrepancies between predicted and observed spectral peaks (e.g., unexpected splitting in NMR) require cross-validation:
- Dynamic NMR : Assess rotational barriers or tautomerism in solution .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) .
- Isotopic Labeling : Trace proton environments in complex mixtures .
Q. What strategies are effective for modifying the compound to enhance bioactivity?
- Answer : Functionalize the carboxylic acid group via carboxamide formation (e.g., HBTU-mediated coupling with amino esters) . Introduce substituents at the quinoxaline core to alter electronic properties (e.g., methoxy groups for improved membrane permeability) . Prioritize derivatives using QSAR models based on logP, H-bond donors, and steric parameters .
Q. How can computational methods guide the design of derivatives with target selectivity?
- Answer :
- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., kinases or microbial targets) .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
- ADMET Prediction : Apply tools like SwissADME to optimize bioavailability and reduce toxicity .
Q. What methodologies address low yields in large-scale synthesis?
- Answer :
- Flow Chemistry : Improve heat/mass transfer for exothermic cyclization steps .
- Membrane Separation : Purify intermediates via nanofiltration to remove AlCl₃ residues .
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature) .
Data Analysis & Theoretical Frameworks
Q. How should researchers interpret conflicting bioactivity data across studies?
- Answer : Reconcile discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and validating via orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical tools (e.g., ANOVA for dose-response variability) and reference negative controls rigorously .
Q. What conceptual frameworks are applicable for studying this compound’s mechanism of action?
- Answer : Link hypotheses to established theories:
- Enzyme Inhibition : Use Michaelis-Menten kinetics to assess competitive/non-competitive binding .
- Reactive Oxygen Species (ROS) Modulation : Quantify ROS levels via fluorescent probes (e.g., DCFH-DA) in cellular models .
- Structure-Activity Relationship (SAR) : Correlate substituent effects with potency using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
